molecular formula C17H22N2O5S B3011914 N-Methyl-N-[2-[3-(oxan-4-ylsulfonyl)anilino]-2-oxoethyl]prop-2-enamide CAS No. 2199828-97-0

N-Methyl-N-[2-[3-(oxan-4-ylsulfonyl)anilino]-2-oxoethyl]prop-2-enamide

Cat. No.: B3011914
CAS No.: 2199828-97-0
M. Wt: 366.43
InChI Key: DXVCPLTULRBLDF-UHFFFAOYSA-N
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Description

N-Methyl-N-[2-[3-(oxan-4-ylsulfonyl)anilino]-2-oxoethyl]prop-2-enamide is a complex organic compound characterized by its unique chemical structure, which includes an oxan-4-ylsulfonyl group and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[2-[3-(oxan-4-ylsulfonyl)anilino]-2-oxoethyl]prop-2-enamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the oxan-4-ylsulfonyl group: This can be achieved through the sulfonation of an oxane derivative using sulfonating agents such as sulfur trioxide or chlorosulfonic acid.

    Coupling with aniline derivative: The oxan-4-ylsulfonyl group is then coupled with an aniline derivative under conditions that promote nucleophilic substitution.

    Formation of the prop-2-enamide moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[2-[3-(oxan-4-ylsulfonyl)anilino]-2-oxoethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-Methyl-N-[2-[3-(oxan-4-ylsulfonyl)anilino]-2-oxoethyl]prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-N-[2-[3-(oxan-4-ylsulfonyl)anilino]-2-oxoethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N-[2-[3-(oxan-4-ylsulfonyl)anilino]-2-oxoethyl]prop-2-enamide analogs: Compounds with similar structures but different substituents on the oxan-4-ylsulfonyl or aniline moieties.

    Sulfonyl-containing amides: Compounds that share the sulfonyl and amide functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-methyl-N-[2-[3-(oxan-4-ylsulfonyl)anilino]-2-oxoethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5S/c1-3-17(21)19(2)12-16(20)18-13-5-4-6-15(11-13)25(22,23)14-7-9-24-10-8-14/h3-6,11,14H,1,7-10,12H2,2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVCPLTULRBLDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC(=CC=C1)S(=O)(=O)C2CCOCC2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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